molecular formula C18H16N2O2 B2698020 ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate CAS No. 94209-24-2

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2698020
CAS No.: 94209-24-2
M. Wt: 292.338
InChI Key: BWTLOAULVWBENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of ethanol as a solvent, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with hydrazine hydrate to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydropyrazole derivatives.

Scientific Research Applications

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the ethyl ester group.

    3,5-Diphenyl-1H-pyrazole: Lacks the carboxylate group, leading to different chemical properties.

Uniqueness

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is unique due to its combination of the ethyl ester and pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2,5-diphenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLOAULVWBENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.